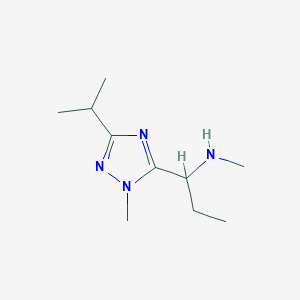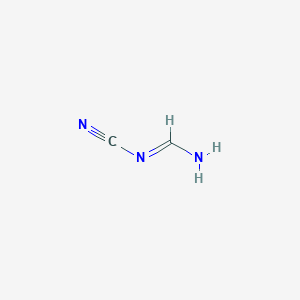
N-cyanoimidoformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyanoimidoformamide is an organic compound with the molecular formula C₂H₃N₃. It is characterized by the presence of a cyano group (–CN) attached to an imidoformamide structure.
準備方法
Synthetic Routes and Reaction Conditions
N-cyanoimidoformamide can be synthesized through several methods. One common approach involves the reaction of cyanamide with formamide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.
Another method involves the reaction of hydrogen cyanide with formamidine. This reaction is carried out in the presence of a base, such as sodium hydroxide, to promote the nucleophilic attack of the cyanide ion on the formamidine, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-cyanoimidoformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex nitrile-containing compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles or carboxylic acids, while reduction typically produces amines.
科学的研究の応用
N-cyanoimidoformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which N-cyanoimidoformamide exerts its effects involves its ability to participate in nucleophilic and electrophilic reactions. The cyano group is highly reactive, allowing it to form bonds with various nucleophiles. This reactivity is crucial in its role in prebiotic chemistry, where it can form complex organic molecules through a series of reactions involving hydrogen cyanide and ammonia .
類似化合物との比較
Similar Compounds
Cyanamide: Similar in structure but lacks the imidoformamide group.
Formamidine: Contains the imidoformamide group but lacks the cyano group.
Hydrogen cyanide: A simpler molecule that can react to form N-cyanoimidoformamide.
Uniqueness
This compound is unique due to the presence of both the cyano and imidoformamide groups, which confer distinct reactivity and potential for forming complex organic molecules. This dual functionality makes it particularly valuable in synthetic chemistry and prebiotic studies .
特性
CAS番号 |
6784-19-6 |
|---|---|
分子式 |
C2H3N3 |
分子量 |
69.07 g/mol |
IUPAC名 |
N'-cyanomethanimidamide |
InChI |
InChI=1S/C2H3N3/c3-1-5-2-4/h1H,(H2,3,5) |
InChIキー |
UABPXJLZXHRTBQ-UHFFFAOYSA-N |
正規SMILES |
C(=NC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


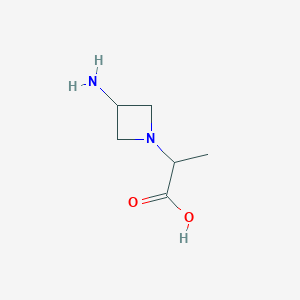
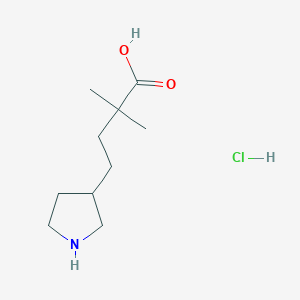


![methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B13521344.png)
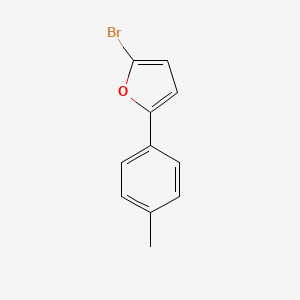
![7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
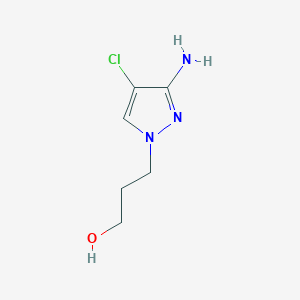

![2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride](/img/structure/B13521381.png)
![1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride](/img/structure/B13521389.png)
![(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid](/img/structure/B13521398.png)
